![molecular formula C21H20N4O2S B593673 3-(3-methoxyphenyl)-2-methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride](/img/structure/B593673.png)
3-(3-methoxyphenyl)-2-methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride
Overview
Description
RY785 is a small molecule that acts as a potent and selective inhibitor of Kv2 voltage-gated potassium channels. These channels are crucial for various physiological processes, particularly in neuronal function. RY785 has been shown to inhibit Kv2.1 channels with high potency, making it a valuable tool for studying the physiological roles of these channels .
Preparation Methods
The synthetic route for RY785 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
RY785 primarily undergoes reactions typical of small organic molecules, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
RY785 is extensively used in scientific research to study the physiological functions of Kv2 channels. It has applications in:
Chemistry: As a tool to investigate the chemical properties and reactivity of Kv2 channels.
Biology: To study the role of Kv2 channels in various biological processes, particularly in neuronal function.
Medicine: Potential therapeutic applications in conditions where Kv2 channel activity is dysregulated.
Industry: Used in the development of new pharmacological agents targeting Kv2 channels .
Mechanism of Action
RY785 exerts its effects by binding to the Kv2.1 channel and inhibiting its activity. The binding of RY785 stabilizes a semi-open state of the channel, preventing the flow of potassium ions. This inhibition is use-dependent, meaning that the degree of inhibition increases with channel activation. The molecular targets of RY785 are the voltage sensors and the central cavity of the Kv2.1 channel .
Comparison with Similar Compounds
RY785 is unique in its high selectivity and potency for Kv2 channels. Similar compounds include:
Tetraethylammonium: A less specific inhibitor that blocks potassium channels by binding to the selectivity filter.
Aminopyridines: Another class of potassium channel inhibitors with different mechanisms of action.
RY796: The (S) enantiomer of RY785, which has different binding properties and effects .
RY785 stands out due to its electroneutrality and specific binding mechanism, making it a valuable tool for studying Kv2 channels .
Biological Activity
The compound 3-(3-methoxyphenyl)-2-methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride is a synthetic derivative that has gained attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of 3-methoxyphenyl derivatives with thiazole and benzoimidazole moieties. The process may include several steps, such as:
- Formation of Thiazole and Benzoimidazole Derivatives : These precursors are synthesized through established methods involving electrophilic substitutions and cyclization reactions.
- Amide Bond Formation : The final step involves coupling the thiazole derivative with the benzoimidazole via an amide bond, typically using coupling agents like EDC or DCC in the presence of a base.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent, antimicrobial agent, and its effects on specific biochemical pathways.
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : The compound has shown effectiveness against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines.
- IC50 Values : In a study, the IC50 values were reported as follows:
- MCF-7:
- HeLa:
- A549:
These values suggest that the compound is more potent than some standard chemotherapeutics.
Antimicrobial Activity
In addition to anticancer properties, preliminary studies have shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. Key findings include:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
- Minimum Inhibitory Concentration (MIC) :
- S. aureus:
- E. coli:
These results indicate a promising profile for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:
- Methoxy Group : The presence of the methoxy group on the phenyl ring appears to enhance lipophilicity and cellular uptake.
- Thiazole Moiety : The thiazole ring contributes to the overall bioactivity by participating in hydrogen bonding and π-stacking interactions with target proteins.
- Benzoimidazole Ring : This component is crucial for binding affinity to biological targets involved in cancer proliferation.
Case Studies
Several case studies have been conducted to explore the efficacy of this compound:
- In Vivo Studies : Animal models have shown that administration of the compound significantly reduces tumor size in xenograft models compared to control groups.
- Mechanistic Studies : Investigations into its mechanism of action reveal that it may induce apoptosis through caspase activation pathways.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2-methyl-N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-13(8-14-4-3-5-16(9-14)27-2)21(26)23-15-6-7-17-18(10-15)25-20(24-17)19-11-28-12-22-19/h3-7,9-13H,8H2,1-2H3,(H,23,26)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHVBJUDTWQELF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CSC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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